Cis-bromo-ester(Cis-BBD)
Description
Significance and Research Context of Stereodefined Bromo-Esters in Chemical Sciences
Stereodefined bromo-esters are significant in chemical sciences due to their role as versatile synthetic intermediates. The presence of the bromine atom, a good leaving group, and the ester functionality allows for a wide range of chemical transformations. This makes them valuable precursors in the construction of complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds. rsc.org
Recent research has focused on developing novel methods for the stereoselective synthesis of bromo-esters, aiming for high yields and enantiomeric purity. For instance, a method for the highly stereoselective bromination of alkyl phenyl sulphides has been developed to produce benzylic β-bromo esters. dcu.ieresearchgate.net These compounds are notable for their configurational stability at low temperatures, which is essential for their use as chiral synthons in organic and medicinal chemistry. rsc.org The synthetic potential of these bromo-esters has been demonstrated in the preparation of advanced intermediates for pharmaceuticals. rsc.org
Structural Classes and Core Motifs of Cis-bromo-ester Derivatives and Their Relevance
The term "cis-bromo-ester" refers to the specific spatial arrangement where the bromine atom and a designated part of the ester group are on the same side of a reference plane in the molecule, often a ring structure or a double bond. This cis-configuration influences the molecule's reactivity and its ability to interact with other molecules, which is particularly important in biological systems.
One notable example of a cis-bromo-ester is cis-[2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]. biosynth.com This compound, sometimes referred to as "cis-BBD," serves as a key intermediate in the synthesis of conazole antifungal agents like itraconazole (B105839) and ketoconazole. google.comcphi-online.com The synthesis of this specific cis-bromo-ester involves a "one-pot" reaction that combines ketalization and bromination, followed by esterification, to produce a mixture with a high cis-trans ratio. google.com The desired cis-isomer is then isolated through resolution and recrystallization. google.com
The relevance of such cis-bromo-ester motifs lies in their application as building blocks for creating molecules with specific three-dimensional structures required for their intended function. biosynth.com The defined stereochemistry of the cis-bromo-ester is crucial for ensuring the correct final structure and, consequently, the biological activity of the target molecule. google.com
| Compound Name | CAS Number | Molecular Formula | Other Names |
| cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane] | 61397-56-6 | C18H15BrCl2O4 | Cis-BBD |
| Itraconazole | 84625-61-6 | C35H38Cl2N8O4 | |
| Ketoconazole | 65277-42-1 | C26H28Cl2N4O4 | |
| Ethyl cis-3-bromoacrylate | 31930-34-4 | C5H7BrO2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15BrCl2O4 |
|---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
[(2S,4R)-2-(bromomethyl)-2-(3,5-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(13-6-14(20)8-15(21)7-13)24-10-16(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,16H,9-11H2/t16-,18+/m0/s1 |
InChI Key |
JPFZAUHKNHKBLW-FUHWJXTLSA-N |
Isomeric SMILES |
C1[C@@H](O[C@](O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Methodologies for Stereoselective Synthesis of Cis Bromo Esters
Strategic Approaches in Bromination and Esterification for Cis-Selectivity
The synthesis of cis-bromo-esters, where the bromine atom and the ester group are on the same side of a molecular plane, presents a significant stereochemical challenge. The predominant mechanism for the bromination of alkenes involves the formation of a cyclic bromonium ion, which typically leads to anti-addition of the bromine atoms or a bromine and a nucleophile, resulting in a trans product masterorganicchemistry.comladykeanecollege.edu.inmasterorganicchemistry.com. Therefore, achieving a cis configuration requires non-classical approaches that circumvent or control the standard bromonium ion pathway.
Directed Halogenation Techniques and Bromonium Ion Chemistry
Achieving cis-bromination requires overcoming the inherent preference for anti-addition. Strategic approaches focus on altering the reaction intermediate or directing the incoming nucleophile.
One effective strategy is the use of a directing group on the substrate. A remote functional group, such as a sulfone (SO₂), can exert a long-range electronic influence through Coulombic interactions. This can destabilize the formation of a bridged bromonium ion in favor of an open carbocation intermediate. Such an intermediate may have a longer lifetime, allowing for rotation or a conformational preference that exposes one face to nucleophilic attack by the bromide ion, potentially leading to a cis product rsc.org. This directive effect is highly substrate-dependent and represents a sophisticated method for stereochemical control.
Another approach involves the use of specialized brominating agents in conjunction with catalytic systems. Chiral Lewis base promoters can be employed in enantioselective bromochlorination, demonstrating that the choice of catalyst can influence the stereochemical outcome of halogenation reactions acs.org. While this example involves two different halogens, the underlying principle of catalyst-substrate complex formation to control the trajectory of the incoming nucleophile is applicable.
Highly electrophilic brominating reagents, in specific contexts, may also favor pathways other than the formation of a stable bromonium ion, potentially opening avenues for controlling stereoselectivity.
Stereocontrolled Esterification Pathways and Coupling Reactions
The stereocontrolled introduction of the ester group is equally crucial. This can be achieved either by esterifying a pre-formed cis-bromo-alcohol or by a process where the bromo- and ester groups are installed with the desired stereochemistry.
A powerful method for the regioselective synthesis of halohydrin esters involves the ring-opening of epoxides. The reaction of an acyl halide with an epoxide can proceed with high regioselectivity to yield a bromo-ester rsc.org. To obtain a cis-bromo-ester from an alkene precursor, one could envision a synthetic sequence starting with epoxidation. A trans-epoxide, upon S(_N)2 attack by a bromide nucleophile at one of the carbons, would lead to a trans-bromo-alcohol. Subsequent esterification would not yield the desired cis product. However, starting with a cis-epoxide and using a reagent that facilitates ring opening with retention of configuration, or a multi-step sequence involving inversions, could theoretically lead to the desired stereoisomer. A more direct route involves the reaction of cis-vinyl epoxides, which can undergo stereocontrolled nucleophilic opening to produce syn-chlorohydrins, which are analogs of the desired bromo-alcohols mtu.edu.
A notable industrial approach for a specific class of cis-bromo-esters, which are key intermediates for conazole medicines, involves a one-pot reaction. In this process, 2,4-dichloroacetophenone reacts with glycerin in the presence of a brominating agent. This achieves both the bromination of the methyl group adjacent to the keto carbonyl and the ketalization of the carbonyl group with glycerin. The resulting bromo-ketal, which contains a hydroxyl group, is then directly esterified with benzoyl chloride. This sequence yields a mixture of cis and trans bromo-esters with a high cis-to-trans ratio, which can then be separated google.com. This method cleverly combines multiple transformations to efficiently construct the complex target molecule.
Total Synthesis Approaches Utilizing Cis-bromo-ester Intermediates
The cis-bromo-ester motif, and more broadly cis-halohydrins, are valuable intermediates in the total synthesis of complex natural products. Their utility lies in the defined stereochemistry and the differential reactivity of the bromine and ester functionalities, which allow for subsequent, predictable transformations.
For instance, in the synthesis of marine natural products, which are often halogenated and possess multiple stereocenters, the stereoselective installation of a halogen is a critical step mtu.edunih.gov. A cis-bromo-ester can serve as a linchpin, with the bromine atom acting as a handle for cross-coupling reactions or as a leaving group in substitution or elimination reactions, while the ester can be hydrolyzed to an alcohol or carboxylic acid for further elaboration.
An example illustrating the strategic use of halogenated intermediates can be found in the synthesis of (−)-novofumigatamide. This synthesis involved a key diastereoselective bromocyclization step to construct a complex polycyclic skeleton, highlighting how halogenation can be used to induce cyclization and set key stereocenters simultaneously researchgate.net. While not a simple bromo-ester, the principle of using bromination to achieve complex stereocontrolled transformations is a cornerstone of modern total synthesis ewochem.orgwhiterose.ac.ukorganicchemistrydata.org. The defined stereochemistry of a cis-bromo-ester intermediate would allow for precise control over the formation of subsequent stereocenters as the synthesis progresses.
Green Chemistry Principles and Flow Chemistry in Cis-bromo-ester Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and safety. The application of green chemistry principles and flow chemistry offers significant advantages for the synthesis of cis-bromo-esters, particularly in addressing the hazards associated with traditional bromination methods.
Eco-friendly Catalysis and Benign Solvent Systems in Bromination
Traditional bromination often utilizes liquid bromine (Br₂), a highly toxic, corrosive, and volatile reagent, often in hazardous chlorinated solvents studylib.networdpress.com. Green chemistry seeks to replace such reagents with safer and more environmentally benign alternatives.
A key green strategy is the in situ generation of bromine or other electrophilic bromine species, which avoids the handling and transportation of liquid bromine. This can be achieved using combinations of bromide salts and oxidants. Common systems include sodium bromide (NaBr) or hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) studylib.nettandfonline.com, or mixtures of sodium bromide and sodium bromate (B103136) (NaBrO₃) upon acidification ias.ac.inchemindigest.comrsc.org. These reagents generate the active brominating species only as needed in the reaction vessel, significantly enhancing safety. Furthermore, these reactions can often be conducted in greener solvents, such as water or ethanol, eliminating the need for chlorinated solvents tandfonline.combeyondbenign.org.
| Brominating System | Advantages | Byproducts | Typical Solvents | Safety Considerations |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂ | Succinimide, HBr | Water, Acetonitrile, Dichloromethane | Less hazardous than Br₂, but still a strong oxidant |
| HBr / H₂O₂ | In-situ generation of Br₂, high atom economy | Water | Ethanol, Water | Avoids liquid Br₂, H₂O₂ is a strong oxidant |
| NaBr / NaBrO₃ / Acid | Solid reagents, in-situ generation of Br₂ or HOBr | Salt (e.g., Na₂SO₄), Water | Water, Acetic Acid | Stable, non-hazardous solid reagents rsc.org |
| Pyridinium Tribromide | Solid, gradual release of Br₂ | Pyridinium hydrobromide | Ethanol, Acetic Acid | Avoids direct handling of liquid Br₂ studylib.net |
Continuous Flow Processing for Enhanced Reaction Efficiency and Stereocontrol
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a paradigm shift in chemical synthesis, particularly for hazardous reactions like bromination researchgate.netuc.pt. The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters such as temperature, pressure, and residence time technologynetworks.com.
For exothermic bromination reactions, the superior heat transfer in flow reactors prevents the formation of hot spots, reducing the risk of thermal runaways and the formation of undesired byproducts. This precise temperature control can be critical for achieving high stereoselectivity. The in situ generation of hazardous reagents like bromine can be seamlessly integrated into a flow setup, where the reagent is produced and immediately consumed in the next reaction coil, minimizing the amount of hazardous material present at any given time researchgate.netvapourtec.commdpi.com. This "just-in-time" generation significantly enhances process safety.
Furthermore, the rapid and efficient mixing achieved in microreactors can lead to more reproducible results and higher yields compared to batch processing technologynetworks.com. The combination of biocatalysis with flow chemistry also presents exciting opportunities, for example, using immobilized enzymes for halogenation in a continuous process, which can offer high selectivity under mild conditions acs.org.
| Substrate | Brominating System | Solvent | Temperature | Residence Time | Yield |
|---|---|---|---|---|---|
| Phenol | HBr / NaOCl | Water / Chloroform | Room Temp. | 25 min | 95% |
| Bisphenol A | HBr / NaOCl | Water / Diethyl Ether | Room Temp. | 2.5 min | 83% |
| Cyclododecatriene | HBr / NaOCl | Water / Dichloromethane | Room Temp. | 1 min | 97% |
| Fluorescein | HBr / NaOCl | Water / Isobutanol | Room Temp. | 3 h | 78% |
Chemoenzymatic and Asymetric Catalysis for Enantioselective Cis-bromo-ester Production
The stereoselective synthesis of cis-bromo-esters, particularly in an enantiomerically pure form, presents a significant challenge in organic chemistry. Traditional bromination of alkenoic esters typically proceeds via a bromonium ion intermediate, leading to anti-addition and the formation of trans-isomers. masterorganicchemistry.com Achieving a cis-configuration, therefore, requires non-classical approaches. Chemoenzymatic and asymmetric catalysis have emerged as powerful strategies to overcome such stereochemical hurdles, offering pathways to enantiomerically enriched cis-haloesters through kinetic resolution or direct asymmetric synthesis.
Chemoenzymatic methods leverage the high stereoselectivity of enzymes, often lipases, in conjunction with chemical synthesis to resolve racemic mixtures or create chiral building blocks. nih.gov While direct enzymatic bromination to form a cis-bromo-ester is not a standard transformation, enzymes can be effectively used in the kinetic resolution of a racemic mixture of cis-bromo-esters or their precursors. For instance, a lipase (B570770) could selectively acylate or hydrolyze one enantiomer of a racemic cis-bromo-ester alcohol precursor, allowing for the separation of the two enantiomers. This approach has been successfully applied in the synthesis of chiral pipecolic acid derivatives, where a lipase was used for the kinetic resolution of a racemic hydroxylated precursor. nih.gov
Asymmetric catalysis, on the other hand, utilizes chiral catalysts to control the stereochemical outcome of a reaction, directly producing an enantiomerically enriched product. In the context of cis-bromo-ester synthesis, this could involve a catalytic enantioselective bromolactonization of cis-alkenoic acids. rsc.org While this yields a lactone rather than an ester, the lactone can be subsequently opened to afford the corresponding bromo-ester. For example, amino-thiocarbamate catalysts have been shown to facilitate highly regio- and enantioselective bromolactonization of cis-1,2-disubstituted olefinic acids. rsc.org
Another potential asymmetric catalytic strategy involves the use of chiral Lewis acids or Brønsted acids to control the facial selectivity of bromine addition to an alkene. nih.gov While challenging, certain substrate-catalyst combinations could favor a syn-addition pathway, leading to the desired cis-product. The development of catalysts that can effectively shield one face of the substrate while promoting bromine attack from the same side is an active area of research.
The following tables summarize hypothetical data based on analogous chemoenzymatic and asymmetric catalytic transformations that could be adapted for the production of enantioselective cis-bromo-esters.
Table 1: Hypothetical Chemoenzymatic Resolution of a Racemic Cis-bromo-ester Precursor
| Entry | Enzyme | Substrate | Solvent | Product | Enantiomeric Excess (ee) of Product | Conversion (%) |
| 1 | Lipase PS | Racemic cis-2-bromo-cyclohexanol | Diisopropyl ether | (R)-cis-2-bromo-cyclohexyl acetate | >99% | 48 |
| 2 | Candida antarctica Lipase B (CALB) | Racemic cis-2-bromo-cyclohexanol | Toluene (B28343) | (R)-cis-2-bromo-cyclohexyl acetate | 98% | 50 |
| 3 | Porcine Pancreatic Lipase (PPL) | Racemic cis-2-bromo-cyclopentanol | Hexane | (R)-cis-2-bromo-cyclopentyl acetate | 95% | 45 |
This table is illustrative and based on known lipase-catalyzed resolutions of cyclic haloalcohols.
Table 2: Hypothetical Asymmetric Bromolactonization for Cis-bromo-ester Precursor Synthesis
| Entry | Catalyst | Substrate | Bromine Source | Product | Enantiomeric Excess (ee) of Product | Yield (%) |
| 1 | Chiral Amino-thiocarbamate | cis-cyclohex-2-ene-1-carboxylic acid | N-Bromosuccinimide (NBS) | (1R,2S,6R)-2-bromo-7-oxabicyclo[4.1.0]heptan-2-one | 92% | 85 |
| 2 | Chiral Phosphoric Acid | cis-cyclopent-2-ene-1-carboxylic acid | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | (1R,2S,5R)-2-bromo-6-oxabicyclo[3.1.0]hexan-2-one | 88% | 78 |
| 3 | Chiral Squaramide | cis-but-2-enoic acid | N-Bromosuccinimide (NBS) | (3R,4S)-4-bromo-3-methyloxetan-2-one | 95% | 90 |
This table is illustrative and based on known asymmetric bromolactonization reactions.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Cis Bromo Esters
Mechanistic Investigations of Bromination and Electrophilic Addition Reactions Involving Cis-Moieties
The formation of bromo-esters often proceeds through the electrophilic addition of bromine (Br₂) to unsaturated esters. When the starting material is a cis-alkene, the reaction follows a well-defined stereochemical path. The mechanism involves the alkene's π-bond attacking a bromine molecule, which leads to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com This three-membered ring structure is crucial as it blocks one face of the original double bond.
The subsequent step involves the nucleophilic attack by a bromide ion (Br⁻) on one of the carbons of the bromonium ion. ladykeanecollege.edu.in This attack occurs from the face opposite to the bromonium ring, in a "backside attack" fashion. masterorganicchemistry.com This mechanistic constraint results in an anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com Consequently, the bromination of a cis-alkene yields a racemic mixture of enantiomers with a specific diastereomeric relationship (e.g., threo enantiomers). pearson.com The rigidity of the cyclic intermediate prevents rotation around the carbon-carbon bond, ensuring the high stereospecificity of the reaction. ladykeanecollege.edu.in
| Starting Alkene | Reaction | Key Intermediate | Stereochemical Outcome |
| cis-alkene | Electrophilic Bromination (Br₂) | Cyclic Bromonium Ion | anti-addition |
| cis-unsaturated ester | Electrophilic Bromination (Br₂) | Cyclic Bromonium Ion | anti-addition |
Nucleophilic Substitution and Elimination Pathways of Cis-bromo-esters
Cis-bromo-esters, particularly those on a cyclic backbone, exhibit distinct reactivity in nucleophilic substitution and elimination reactions due to their fixed stereochemistry. The alignment of the bromo group relative to adjacent protons and the accessibility of the electrophilic carbon are key determinants of the reaction pathway.
The primary mechanisms for nucleophilic substitution are the S(_N)2 (bimolecular) and S(_N)1 (unimolecular) pathways. The operative mechanism for a cis-bromo-ester depends on the substrate structure (primary, secondary, tertiary carbon center), the nucleophile's strength, and the solvent polarity. firsthope.co.in
S(_N)2 Reactions: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. chemicalnote.compharmaguideline.com This "backside attack" results in a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. firsthope.co.in For an S(_N)2 reaction to occur, the backside of the carbon-bromine bond must be sterically accessible. In some rigid cis-cycloalkyl bromo-esters, steric hindrance can significantly slow down or prevent S(_N)2 reactions. The kinetics of the S(_N)2 reaction are second-order, meaning the rate depends on the concentration of both the cis-bromo-ester and the nucleophile. chemicalnote.compharmaguideline.com
S(_N)1 Reactions: This two-step mechanism begins with the slow, rate-determining departure of the bromide ion to form a planar carbocation intermediate. chemicalnote.commasterorganicchemistry.com The nucleophile then attacks this flat intermediate in the second, faster step. Because the nucleophile can attack from either face of the planar carbocation, S(_N)1 reactions typically lead to racemization, producing a mixture of retention and inversion products. firsthope.co.inchemicalnote.com Cis-bromo-esters that can form stable secondary or tertiary carbocations are more likely to undergo S(_N)1 reactions, especially in polar protic solvents. firsthope.co.inmasterorganicchemistry.com The kinetics for the S(_N)1 pathway are first-order, with the rate depending solely on the concentration of the substrate. pharmaguideline.commasterorganicchemistry.com
| Mechanism | Stereochemistry | Kinetics | Favored by |
| S(_N)2 | Complete Inversion (Walden Inversion) | Second-order: Rate = k[Substrate][Nucleophile] | Primary/Secondary C-Br, Strong Nucleophile, Polar Aprotic Solvent |
| S(_N)1 | Racemization (Inversion + Retention) | First-order: Rate = k[Substrate] | Tertiary/Secondary C-Br, Weak Nucleophile, Polar Protic Solvent |
Organometallic Transformations and Cross-Coupling Reactions of Cis-bromo-esters
Cis-bromo-esters are valuable precursors in organometallic chemistry, enabling the formation of new carbon-carbon bonds with stereochemical control.
The Reformatsky reaction is a classic organometallic transformation that utilizes α-bromo esters and zinc metal to react with carbonyl compounds like aldehydes and ketones. testbook.com The reaction begins with the oxidative insertion of zinc into the carbon-bromine bond of the α-bromo ester, forming an organozinc reagent known as a Reformatsky enolate. byjus.comlibretexts.orgwikipedia.org These zinc enolates are less reactive and less basic than their lithium or magnesium counterparts (Grignard reagents), which prevents them from reacting with the ester group of another molecule. libretexts.orgorganic-chemistry.org
The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. testbook.com The stereochemistry of the α-carbon is typically lost during the formation of the planar zinc enolate. However, the cis/trans geometry of the enolate can influence the diastereoselectivity of the addition to the carbonyl compound.
Cis-vinyl bromo-esters are excellent substrates for transition metal-catalyzed cross-coupling reactions, which allow for the formation of C-C and C-heteroatom bonds with retention of the double bond geometry.
Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, such as a cis-vinyl bromo-ester. nih.gov These reactions are known for their mild conditions, tolerance of various functional groups, and high stereoselectivity, typically proceeding with retention of the alkene configuration. nih.gov For example, the coupling of a cis-vinyl bromide with an organoboron reagent using a palladium catalyst like PdCl₂(dppf) allows for the synthesis of complex molecules while preserving the cis-geometry of the double bond. nih.govorganic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions provide an alternative, often more economical, pathway for transforming cis-vinyl bromides. For instance, copper(I) catalysts can be used to couple vinyl halides with alcohols or thiols to form vinyl ethers and vinyl sulfides, respectively. nih.govorganic-chemistry.org These reactions are also highly stereospecific, meaning a cis-vinyl bromide will yield a cis-vinyl ether or sulfide (B99878) product. nih.govacs.org The use of specific ligands, such as N,N'-dimethylcyclohexyldiamine, can be crucial for achieving high yields and preventing side reactions. nih.gov
Theoretical and Computational Analyses of Reaction Kinetics and Thermodynamics
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms, kinetics, and thermodynamics of reactions involving cis-bromo-esters. nih.govresearchgate.net These theoretical studies allow researchers to map out entire reaction pathways, visualize transition state structures, and calculate activation energies, offering insights that are often difficult to obtain through experiments alone. nih.gov
For electrophilic bromination, computational models can confirm the structure of the cyclic bromonium ion intermediate and calculate the energy barriers for the subsequent nucleophilic attack, explaining the observed anti-addition stereoselectivity. chemistryworld.com In nucleophilic substitution reactions, DFT can be used to compare the activation barriers for S(_N)1 and S(_N)2 pathways for a given cis-bromo-ester substrate, predicting which mechanism is more favorable under specific conditions. nih.gov
In the realm of organometallic chemistry, computational analyses can model the transition states of palladium- or copper-catalyzed cross-coupling cycles. mdpi.com These models help explain the observed stereoselectivity (retention of configuration) and the role of ligands in the catalytic system. By calculating the relative Gibbs free energies of intermediates and transition states, these studies provide a quantitative understanding of reaction feasibility and product distributions. nih.gov
In Depth Stereochemical Analysis and Conformational Landscape of Cis Bromo Esters
Configurational Isomerism: Cis/Trans Relationships and Diastereoselectivity in Synthetic Outcomes
Configurational isomerism in Cis-BBD is defined by the relative orientation of the substituents on the 1,3-dioxolane (B20135) ring. The "cis" designation indicates that the 2-(bromomethyl)-2-(2,4-dichlorophenyl) group and the 4-(benzoyloxymethyl) group are on the same side of the ring plane. The corresponding "trans" isomer has these groups on opposite sides. The synthesis of these molecules typically produces a mixture of both diastereomers, and the efficiency of the synthesis is often measured by its diastereoselectivity—the preference for forming one diastereomer over the other.
Historically, synthetic routes to Cis-BBD resulted in modest diastereoselectivity. A common method involves the reaction of 2,4-dichloroacetophenone with glycerin to form a ketal intermediate, which is subsequently brominated and then benzoylated. This process is known to yield a mixture of cis and trans bromo-esters with a cis:trans ratio of approximately 1.5:1. google.com This low selectivity limits the theoretical yield of the desired cis-isomer to around 60%, with the undesired trans-isomer often being discarded as a byproduct. google.com
| Synthetic Method | Achieved Cis:Trans Ratio | Approximate Yield of Cis-Isomer | Reference |
|---|---|---|---|
| Traditional Multi-Step Synthesis | 1.5 : 1 | ~60% (theoretical) | google.com |
| Optimized "One-Pot" Synthesis | 3.6 : 1 | ~71% (isolated) | google.com |
Conformational Preferences and Dynamics in Solution and Solid State
Furthermore, dipole-dipole interactions involving the polar ester group (C=O and C-O bonds) and the ether linkages within the dioxolane ring are likely to influence the molecule's preferred conformation. While Cis-BBD lacks traditional hydrogen bond donors, weak intramolecular interactions, such as C-H···O or C-H···π interactions involving the phenyl rings, may contribute to stabilizing specific conformers. The presence of the bromine and chlorine atoms introduces additional polar C-X bonds and potential for halogen bonding, which could also play a role in conformational preference, although specific studies on Cis-BBD are lacking.
Spectroscopic Techniques for Stereochemical and Conformational Assignment (e.g., Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography)
The definitive assignment of the stereochemistry and the study of the conformational properties of molecules like Cis-BBD rely heavily on modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and stereochemistry of organic molecules in solution. For Cis-BBD, ¹H NMR spectroscopy would be crucial for confirming the cis configuration. The relative stereochemistry of the protons on the dioxolane ring can be established by analyzing their chemical shifts and, most importantly, their scalar coupling constants (J-values). The magnitude of the coupling constant between the protons at the C4 and C5 positions of the dioxolane ring is dependent on the dihedral angle between them, which is different for the cis and trans isomers. Additionally, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space proximity of protons, further confirming the stereochemical arrangement and providing insights into the preferred solution-state conformation.
X-ray Crystallography: Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique would definitively confirm the cis relative stereochemistry of the substituents on the dioxolane ring. Furthermore, it would yield precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation within the crystal lattice. An X-ray crystal structure would also elucidate any significant intermolecular interactions, such as stacking of the aromatic rings or halogen-halogen interactions, that stabilize the crystal packing. While this technique is cited as a key method for confirmation, a publicly available crystal structure for Cis-BBD (CAS 61397-56-6) is not currently reported.
Computational Chemistry in Cis Bromo Ester Research
Quantum Chemical Calculations for Structure and Reactivity Prediction
Quantum chemical calculations are foundational to modern chemical research, allowing for the accurate prediction of molecular structures, energies, and electronic properties from first principles. researchgate.netacs.org These methods solve approximations of the Schrödinger equation for a given molecule, providing a detailed picture of its behavior. For a molecule such as Cis-bromo-ester, these calculations can elucidate the preferred three-dimensional arrangement of atoms (geometry optimization) and predict its reactivity in subsequent synthetic steps. The choice of method often involves a trade-off between computational cost and accuracy. researchgate.netnih.gov
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions due to its favorable balance of accuracy and computational efficiency. nih.govacs.orgnih.gov Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy of a molecule based on its electron density. chemicalbook.com
In the context of Cis-bromo-ester, which can be formed from the bromination of a precursor like 2,4-dichloroacetophenone, DFT is instrumental in mapping out the entire reaction pathway. researchgate.netresearchgate.net Researchers can model the reactants, locate the transition state structures, and calculate the final products. nih.gov By comparing the energies of these structures, a reaction's feasibility and the height of the activation energy barrier can be determined. organic-chemistry.org For instance, DFT calculations can clarify the stereoselectivity of a reaction, explaining why the cis isomer might be favored over the trans isomer under specific conditions. researchgate.netresearchgate.net
| Species | Description | Basis Set | Relative Energy (kcal/mol) |
| R1 | Reactant Complex | B3LYP/6-31G(d) | 0.0 |
| TS1 | Transition State | B3LYP/6-31G(d) | +21.7 |
| I1 | Intermediate | B3LYP/6-31G(d) | -5.2 |
| P1 | Product (Cis-bromo-ester) | B3LYP/6-31G(d) | -15.8 |
Note: This data is illustrative and intended to represent typical results from a DFT study.
Beyond DFT, other quantum mechanical methods are employed to study electronic structure. These can be broadly categorized as ab initio and semi-empirical methods.
Ab initio methods (from "first principles") solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy but come with a significantly higher computational cost. researchgate.net For a molecule like Cis-bromo-ester, high-level ab initio calculations could provide benchmark data for its electronic properties, such as ionization potential and electron affinity, against which faster methods like DFT can be compared.
Semi-empirical methods are much faster than ab initio or DFT methods because they simplify the calculations by incorporating parameters derived from experimental data. semanticscholar.org While less accurate, they are suitable for very large molecules or for preliminary explorations of molecular properties before committing to more computationally expensive calculations.
Molecular Dynamics Simulations and Potential Energy Surface Mapping
While quantum chemical calculations often focus on static structures (minima and transition states), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and map its potential energy surface (PES). manusaktteva.comsemanticscholar.org The PES is a multidimensional surface that represents the energy of a molecule as a function of its atomic coordinates. manusaktteva.com
For Cis-bromo-ester, MD simulations would be invaluable for studying its dynamic behavior, including the rotation around key single bonds and the potential for isomerization to its trans counterpart. acs.org By simulating the molecule in different solvents, researchers can also understand how the environment influences its structural preferences and stability. These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.
Prediction of Reaction Pathways, Transition States, and Energy Barriers through Computational Modeling
A primary goal of computational chemistry in reaction studies is the detailed exploration of reaction pathways. For a given chemical transformation, such as the formation or subsequent reaction of Cis-bromo-ester, there may be multiple possible routes. Computational modeling allows for the systematic investigation of these pathways.
The process involves:
Identifying Reactants and Products: The starting and ending points of the reaction are defined and their geometries optimized.
Locating Transition States (TS): A transition state is the highest energy point along the minimum energy path connecting reactants and products. It represents the "point of no return" in a reaction. Various algorithms are used to locate these fleeting structures, which are characterized by having exactly one imaginary vibrational frequency.
Calculating Energy Barriers: The activation energy (energy barrier) is the energy difference between the transition state and the reactants. This value is critical as it directly relates to the reaction rate; a higher barrier implies a slower reaction.
For the cis/trans isomerization of a bromo-ester, computational models can predict the energy barrier separating the two isomers, thereby providing insight into their relative stability and the likelihood of interconversion under thermal conditions. acs.orgsemanticscholar.org
Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions)
To understand and predict the chemical reactivity of Cis-bromo-ester, chemists analyze its electronic structure using various descriptors.
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on conceptual DFT. nih.govacs.org These include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. acs.org
Chemical Hardness (η): Measures the resistance to a change in electron distribution. nih.gov Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Illustrative Example: Reactivity Descriptors for Cis-bromo-ester The table below shows hypothetical reactivity descriptors for Cis-bromo-ester, calculated from its HOMO and LUMO energies.
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital |
| ELUMO | - | -1.23 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.62 | Indicates high kinetic stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.04 | Tendency to donate electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.81 | Resistance to charge transfer |
| Electrophilicity (ω) | μ2 / (2η) | 2.90 | Moderate electrophile |
Note: This data is illustrative and intended to represent typical results from a conceptual DFT analysis.
Cis Bromo Ester As a Versatile Synthetic Intermediate and Chiral Building Block
Strategic Applications in the Construction of Complex Organic Scaffolds
The inherent structural features of cis-bromo-ester make it an ideal starting material for the construction of complex organic scaffolds. The term "scaffold" in chemistry refers to the core structure of a molecule upon which other chemical groups are built. The dioxolane ring, substituted with a dichlorophenyl group and a bromomethyl group, provides a rigid and stereochemically defined core. This pre-set three-dimensional arrangement is critical in multi-step syntheses where controlling the spatial orientation of atoms is paramount.
Chemists utilize cis-bromo-ester to introduce this complex, chiral fragment into a larger target molecule. The bromo-ester moiety serves as a handle for further chemical transformations, allowing for the attachment of other complex fragments through nucleophilic substitution reactions. This strategy is particularly evident in the synthesis of azole-based compounds, where the core structure of cis-bromo-ester becomes an integral part of the final product's complex, multi-ring system. By using a well-defined building block like cis-bromo-ester, chemists can significantly simplify the synthetic route to molecules that would otherwise require lengthy and less efficient methods to assemble.
Precursors for Bioactive Molecules and Advanced Pharmaceutical Intermediates
Cis-bromo-ester is most prominently recognized as a critical intermediate in the synthesis of several conazole antifungal drugs. google.comgoogle.com These bioactive molecules are essential medicines used to treat a variety of fungal infections. google.com The "cis" configuration of the ester is crucial for the biological activity of the final drug molecule, highlighting the importance of stereochemistry in drug design.
It serves as a direct precursor for market-leading antifungal agents, including:
Itraconazole (B105839): A broad-spectrum antifungal agent.
Ketoconazole: One of the first broad-spectrum oral antifungal agents. google.com
Terconazole: A broad-spectrum antifungal agent used to treat vaginal yeast infections.
In the synthesis of these pharmaceuticals, the cis-bromo-ester molecule undergoes reaction with an appropriate azole-containing side chain. The bromine atom is displaced in a substitution reaction, linking the dioxolane core to the rest of the drug's structure. This makes cis-bromo-ester an advanced pharmaceutical intermediate, a compound that is itself the product of a complex synthesis and is just one or two steps away from the final active pharmaceutical ingredient (API). google.com
Table 1: Bioactive Molecules Derived from Cis-bromo-ester
| Bioactive Molecule | Therapeutic Class |
|---|---|
| Itraconazole | Antifungal |
| Ketoconazole | Antifungal |
Development of Chiral Building Blocks from Cis-bromo-esters for Asymmetric Synthesis
Asymmetric synthesis is a field of chemistry focused on the selective creation of a single stereoisomer of a chiral molecule. This is critically important in pharmacology, as different stereoisomers (enantiomers) of a drug can have vastly different biological effects. The use of "chiral building blocks" or components from the "chiral pool"—readily available, enantiomerically pure compounds—is a cornerstone strategy in asymmetric synthesis. nih.gov
Cis-bromo-ester is a prime example of a chiral building block. Its synthesis is designed to produce the specific cis isomer, which contains defined stereocenters. google.com By incorporating this pre-made chiral piece into a synthesis, chemists can ensure the desired stereochemistry is transferred to the final product. nih.gov This catalyst-controlled or substrate-controlled approach avoids the formation of unwanted isomers, which would need to be separated in a costly and often difficult purification process. nih.gov The development and application of such building blocks are essential for creating stereochemically pure drugs efficiently. While cis-bromo-ester is primarily used as a foundational block itself, its core structure informs the design of other complex, chiral intermediates for various synthetic applications.
Role in Industrial Chemical Manufacturing Processes and Fine Chemical Production
In the realm of industrial chemistry, cis-bromo-ester is classified as a fine chemical—a complex, pure substance produced in limited quantities but at a high value. google.com Its primary industrial application is in the manufacturing of the aforementioned antifungal APIs. mubychem.com Chemical manufacturers produce cis-bromo-ester through multi-step synthetic routes, which have been optimized for large-scale production. indiamart.com
The industrial synthesis typically involves the reaction of 2,4-dichloroacetophenone with glycerin to form a ketal intermediate, followed by bromination and esterification with benzoyl chloride. google.com A significant challenge in this process is controlling the stereochemistry to maximize the yield of the desired cis-isomer over the trans-isomer, which is often an undesired byproduct. google.com Research in process chemistry has focused on improving the efficiency and safety of this synthesis, for instance, by moving away from toxic solvents like toluene (B28343) and developing methods that offer a higher cis-to-trans ratio, thereby reducing waste and improving the economic viability of the process. google.com The reliable, large-scale supply of high-purity cis-bromo-ester is crucial for the pharmaceutical industry's ability to produce a consistent supply of essential antifungal medications. mubychem.com
Table 2: Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | Cis-bromo-ester, Cis-BBD, Cis Bromo Benzoate |
| Itraconazole | |
| Ketoconazole | |
| Terconazole | |
| 2,4-dichloroacetophenone | |
| Glycerin | |
| Benzoyl chloride |
Emerging Trends and Future Research Trajectories in Cis Bromo Ester Chemistry
Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity
A primary driver in modern synthetic chemistry is the principle of atom economy, which seeks to maximize the incorporation of atoms from reactants into the final product, thereby reducing waste. jocpr.comnih.gov This is particularly relevant for the multi-step synthesis of complex molecules like Cis-BBD. Future research is geared towards replacing classical stoichiometric reactions with more atom-economical alternatives.
Key research directions include:
Catalytic C-H Functionalization: Directly replacing a carbon-hydrogen bond with a new bond (such as a C-Br bond) is a powerful strategy that avoids the need for pre-functionalized starting materials. Recent advances have demonstrated the potential for site-selective C-H bromination using visible light and appropriate catalysts, offering a more direct route to bromo-substituted intermediates. acs.orgnih.gov Applying this to precursors of Cis-BBD could significantly shorten the synthetic sequence.
Stereoselective Bromofunctionalization of Alkenes: The cis stereochemistry is crucial for the biological activity of the final antifungal drugs. google.com Consequently, developing methods for the highly stereoselective synthesis of the bromo-ester moiety is a major goal. Research into the use of N-bromoamide reagents, which are often safer and easier to handle than molecular bromine, has shown promise in achieving high levels of stereocontrol in bromination reactions. rsc.orgnih.gov Future work will likely focus on applying these reagents to complex alkene precursors to set the desired cis configuration with high fidelity.
Flow Chemistry for Library Synthesis: The integration of flow chemistry offers a powerful approach for the rapid and efficient synthesis of compound libraries. chemrxiv.org This methodology allows for precise control over reaction parameters and can be automated, facilitating the exploration of various analogs of Cis-BBD in a high-throughput manner.
Advanced Catalyst Development for Highly Selective Transformations
Catalysis is at the heart of modern, selective organic synthesis. For a molecule with multiple functional groups and stereocenters like Cis-BBD, the development of catalysts that can precisely target a specific transformation is paramount.
Future research in this area is focused on several key themes:
Organocatalysis: Chiral organocatalysts, which are small organic molecules that can induce enantioselectivity, have become a major tool in asymmetric synthesis. Chiral phosphoric acid catalysts, for instance, have been successfully used in asymmetric bromoaminocyclization reactions, demonstrating their potential for controlling the stereochemical outcome of halogenation processes. researchgate.net The design of new organocatalysts tailored for the specific stereoselective bromination and esterification steps in Cis-BBD synthesis is an active area of investigation.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This approach can be used to generate reactive radical intermediates that can participate in a variety of transformations, including C-H functionalization and the synthesis of α-halogenated boronic esters. acs.orgorganic-chemistry.org The application of photoredox catalysis could enable novel and more efficient pathways to Cis-BBD and its derivatives.
Dual Catalysis Systems: Combining two different catalytic cycles in one pot can enable complex transformations that would be difficult to achieve in a stepwise fashion. For example, a combination of a transition metal catalyst and an organocatalyst could be employed to achieve a highly selective haloesterification of a precursor alkene, simultaneously installing both the bromo and ester functionalities with the correct stereochemistry. nih.gov
The table below summarizes the performance of different catalytic systems in stereoselective bromination reactions, highlighting the ongoing effort to achieve higher selectivity.
| Catalyst System | Substrate Type | Transformation | Selectivity (e.g., enantiomeric excess, diastereomeric ratio) | Reference |
| Chiral Phosphoric Acid | Benzo-cyclic alkene | Bromoaminocyclization | Up to 99% ee | researchgate.net |
| Chiral Squaramide | Aliphatic Allyl Amide | Chloroetherification | >99:1 er | nih.gov |
| Visible Light / N-Bromoamide | Aliphatic Ester | Site-selective C-H Bromination | δ:γ = 3.2:1 | acs.org |
This table is illustrative and compiles data from different reaction types to show the diversity of catalytic approaches.
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
Key applications in the context of Cis-bromo-ester chemistry include:
Predicting Stereoselectivity: One of the most challenging aspects of synthesizing molecules like Cis-BBD is controlling stereoselectivity. ML models are being developed that can quantitatively predict the enantiomeric or diastereomeric excess of a reaction based on the structures of the reactants, catalysts, and reaction conditions. semanticscholar.orgresearchgate.netbohrium.com These models, often using algorithms like Random Forest and Support Vector Regression, can help chemists select the optimal conditions to favor the desired cis isomer without extensive experimental screening. nih.gov
Reaction Condition Optimization: AI-driven platforms can optimize reaction conditions (e.g., temperature, solvent, catalyst loading) with minimal experimental input. duke.edu By using adaptive learning algorithms, these systems can analyze the results of a small number of initial experiments and suggest new conditions that are most likely to improve the reaction outcome, accelerating the development of robust and high-yielding synthetic routes. duke.edu
Retrosynthesis Planning: While still a developing area, AI tools are being created to assist in planning synthetic routes to complex molecules. chemistryviews.org By learning from vast databases of known reactions, these tools can propose novel disconnection strategies that a human chemist might overlook, potentially leading to more efficient syntheses of Cis-BBD and its analogs. arxiv.org
The impact of these computational tools is a transition from qualitative understanding based on steric and electronic effects to quantitative, predictive models that can guide experimental design. arxiv.orgbohrium.com
Exploration of New Chemical Space and Derivative Libraries for Functional Applications
The core structure of Cis-BBD, with its bromo and ester functionalities, provides a versatile scaffold for the creation of new molecules with potentially novel applications. The exploration of this "chemical space" through the synthesis of derivative libraries is a key future direction.
Strategic approaches for this exploration include:
High-Throughput Synthesis: The generation of large libraries of compounds requires efficient and automated synthetic methods. nih.gov Techniques like parallel synthesis in microtiter plates or automated flow chemistry systems can be used to systematically vary different parts of the Cis-BBD structure. chemrxiv.orgrsc.org For example, by reacting a common precursor with a diverse set of carboxylic acids or other nucleophiles, a library of new ester derivatives could be rapidly produced.
Click Chemistry: The introduction of functional groups amenable to "click" chemistry, such as azides or alkynes, into the Cis-BBD scaffold would allow for its easy conjugation to other molecules. rsc.org This could be used to create bioconjugates, probes for chemical biology, or new materials. Recent research has shown the potential of evolving enzymes to incorporate non-natural amino acids with azide (B81097) groups, which can then be used in click reactions. acs.org
Functional Applications: While Cis-BBD is known as a pharmaceutical intermediate, its derivatives could have applications in other areas. scimplify.com For example, halogenated organic compounds are used in materials science and agrochemistry. researchgate.net Screening derivative libraries for different biological activities or material properties could uncover new and valuable applications beyond the current use in antifungal agents.
The systematic exploration of the chemical space around the Cis-bromo-ester scaffold, enabled by modern synthetic and computational tools, holds significant promise for the discovery of new molecules with enhanced or entirely new functionalities.
Q & A
Q. How can researchers balance innovation and feasibility when designing novel derivatives of Cis-BBD for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis generation. Prioritize derivatives with calculated Lipinski’s Rule of Five compliance. Use high-throughput screening (HTS) to rapidly assess bioactivity, followed by QSAR modeling to refine synthetic priorities .
Ethical and Reporting Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
